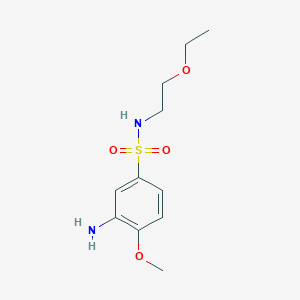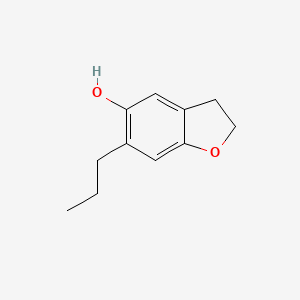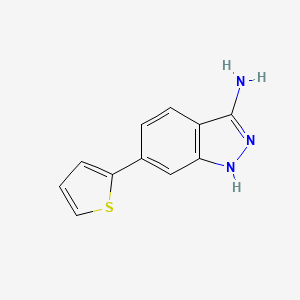
6-thiophen-2-yl-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thiophen-2-yl-1H-indazol-3-amine is a heterocyclic compound that features both an indazole and a thiophene ring. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The incorporation of a thiophene ring can further enhance these properties, making this compound a compound of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-aminobenzonitrile derivatives with hydrazine, followed by the Suzuki coupling reaction with thiophene boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for 6-thiophen-2-yl-1H-indazol-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Thiophen-2-yl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for bromination.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
6-Thiophen-2-yl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific electronic properties.
Mécanisme D'action
The exact mechanism of action of 6-thiophen-2-yl-1H-indazol-3-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with cellular receptors. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways . The thiophene ring can enhance binding affinity and specificity to the target molecules.
Comparaison Avec Des Composés Similaires
1H-indazole-3-amine: Lacks the thiophene ring, which may result in different biological activities.
6-Phenyl-1H-indazol-3-amine: Contains a phenyl group instead of a thiophene ring, affecting its chemical reactivity and biological properties.
6-(4-Methylphenyl)-1H-indazol-3-amine: The presence of a methyl group can influence its pharmacokinetic properties.
Uniqueness: 6-Thiophen-2-yl-1H-indazol-3-amine is unique due to the presence of both indazole and thiophene rings, which can synergistically enhance its biological activities and chemical reactivity. This dual-ring structure makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C11H9N3S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
6-thiophen-2-yl-1H-indazol-3-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-8-4-3-7(6-9(8)13-14-11)10-2-1-5-15-10/h1-6H,(H3,12,13,14) |
Clé InChI |
JEXOMSGFKBDMJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC3=C(C=C2)C(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
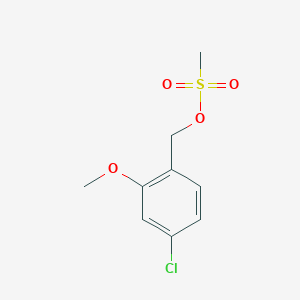
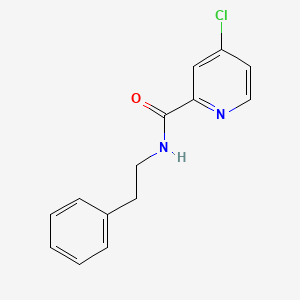

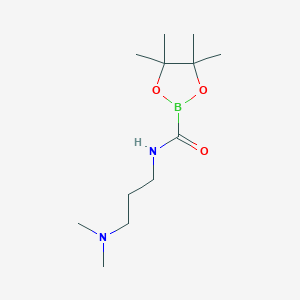
![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)
![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
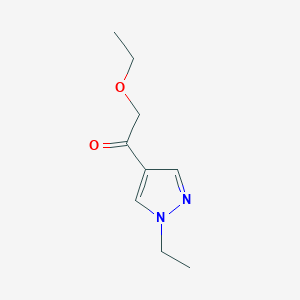
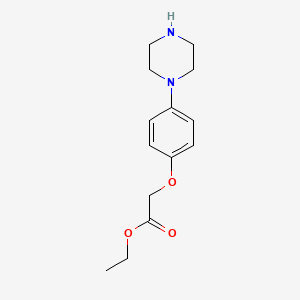
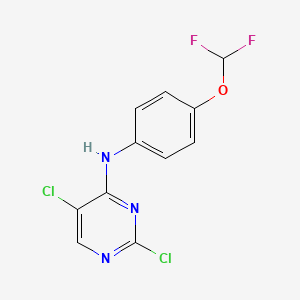
![5,8-dichloro-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13882495.png)
![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)
